Polyphyllin E

Overview

Description

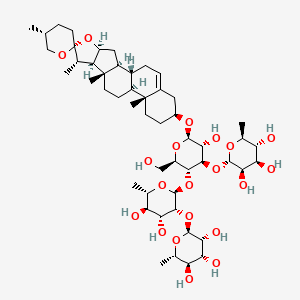

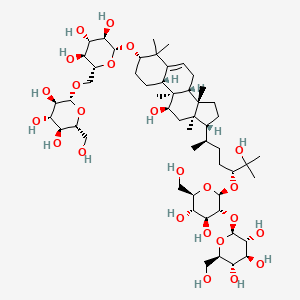

Polyphyllin E is a steroidal saponin that can be isolated from Paris polyphylla . It has synergistic anticancer effects .

Synthesis Analysis

RNA-Seq analysis reveals the important co-expressed genes associated with polyphyllin biosynthesis during the developmental stages of Paris polyphylla . The mechanisms underlying polyphyllin biosynthesis and regulation during plant development have not been fully elucidated . Tissue samples of P. polyphylla var. yunnanensis during the four dominant developmental stages were collected and investigated using high-performance liquid chromatography and RNA sequencing .

Molecular Structure Analysis

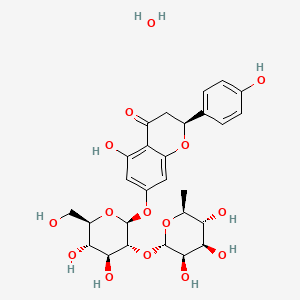

The molecular structure of Polyphyllin E is complex and involves multiple components. The molecular dissection of the pathway components revealed 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis .

Chemical Reactions Analysis

Endophytic inoculation did not promote polyphyllin accumulation by enhancing the upstream terpene biosynthesis pathway, but probably by up-regulating the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis . Enrichment analysis of DEGs revealed that endophyte inoculation promoted the chemical modification of downstream metabolites .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Polyphyllin from Paris polyphylla var. yunnanensis exhibits anti-inflammatory and analgesic properties . This makes it potentially useful in the treatment of conditions characterized by inflammation and pain.

Antibacterial Properties

Polyphyllin also has antibacterial properties . This suggests that it could be used in the development of new antibiotics or as a supplement to existing treatments for bacterial infections.

Antiviral Properties

In addition to its antibacterial properties, Polyphyllin also exhibits antiviral properties . This suggests potential applications in the treatment of viral infections.

Enhancement of Saponin Accumulation

Endophyte-inoculated rhizomes of Paris polyphylla improve polyphyllin biosynthesis and yield . This suggests that the use of endophytes could be a viable strategy for increasing the production of Polyphyllin.

Antitumor Properties

Polyphyllins, including Polyphyllin E, are found to have remarkable effects on antitumor . This suggests potential applications in cancer treatment.

Sedative Properties

Paris polyphylla Smith, from which Polyphyllin E is derived, is known to have sedative effects . This suggests potential applications in the treatment of conditions such as insomnia or anxiety.

Germplasm Resource Research

The PPDP (Paris polyphylla Data Portal) provides a data platform for polyphyllin biosynthesis and germplasm resource research . This suggests that Polyphyllin E could be a valuable resource for further research in these areas.

Potential Applications in Functional Genomic Analyses

The PPDP can contribute to functional genomic analyses on P. polyphylla, and it will help research of polyphyllin biosynthesis and regulation . This suggests potential applications of Polyphyllin E in the field of genomics.

Future Directions

Future research will focus on understanding the biosynthesis and accumulation of polyphyllins during plant development and elucidating the molecular mechanism underlying polyphyllin regulation and accumulation in P. polyphylla . Additionally, Polyphyllin E could inhibit proliferation of ovarian cancer cell migration and invasion by down-regulating the AKT/NF-κB pathway .

properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-47-41(61)43(69-45-39(59)36(56)33(53)22(3)63-45)42(31(18-52)67-47)68-48-44(38(58)35(55)24(5)65-48)70-46-40(60)37(57)34(54)23(4)64-46/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDRGXNPOLRBGD-XJADHDRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1015.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

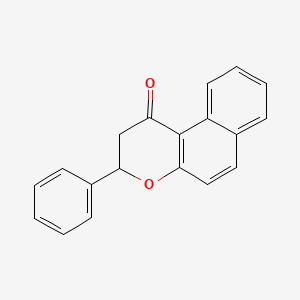

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)